4-Thiophen-2-ylmethylene-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
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Overview
Description
4-Thiophen-2-ylmethylene-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a complex organic compound with the molecular formula C19H15NO2S. It is characterized by the presence of a thiophene ring, a tetrahydroacridine core, and a carboxylic acid group. This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiophen-2-ylmethylene-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves the following steps:
Formation of the Tetrahydroacridine Core: The initial step involves the synthesis of the tetrahydroacridine core through a cyclization reaction. This can be achieved by reacting an appropriate aniline derivative with a ketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a condensation reaction with a thiophene aldehyde. This step requires a base such as sodium hydroxide to facilitate the reaction.
Carboxylation: The final step involves the introduction of the carboxylic acid group through a carboxylation reaction. This can be achieved by treating the intermediate compound with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Thiophen-2-ylmethylene-1,2,3,4-tetrahydro-acridine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
4-Thiophen-2-ylmethylene-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Thiophen-2-ylmethylene-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the nervous system.
Comparison with Similar Compounds
Similar Compounds
- 4-Thiophen-2-ylmethylene-1,2,3,4-tetrahydro-acridine-9-carboxamide
- 4-Thiophen-2-ylmethylene-1,2,3,4-tetrahydro-acridine-9-methyl ester
- 4-Thiophen-2-ylmethylene-1,2,3,4-tetrahydro-acridine-9-ethyl ester
Uniqueness
4-Thiophen-2-ylmethylene-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is unique due to its combination of a thiophene ring, a tetrahydroacridine core, and a carboxylic acid group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H15NO2S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C19H15NO2S/c21-19(22)17-14-7-1-2-9-16(14)20-18-12(5-3-8-15(17)18)11-13-6-4-10-23-13/h1-2,4,6-7,9-11H,3,5,8H2,(H,21,22) |
InChI Key |
FCOGZYVBNZBOQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC=CS2)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Origin of Product |
United States |
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